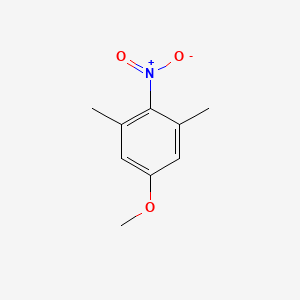

5-Methoxy-1,3-dimethyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRJLJWPPSJVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209897 | |

| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-03-2 | |

| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061019032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-1,3-dimethyl-2-nitrobenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2). It is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a detailed, field-proven guide grounded in established chemical principles.

Compound Overview & Significance

5-Methoxy-1,3-dimethyl-2-nitrobenzene, also known as 3,5-dimethyl-4-nitroanisole, is an aromatic nitro compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2][3] Its structure incorporates a methoxy group and two methyl groups on a nitrobenzene core, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and specialty chemicals. The strategic placement of activating and directing groups on the benzene ring dictates its reactivity and provides a scaffold for further functionalization.

Synthesis via Electrophilic Nitration

The most direct and widely accepted method for synthesizing 5-Methoxy-1,3-dimethyl-2-nitrobenzene is through the electrophilic aromatic substitution (EAS) nitration of its precursor, 3,5-dimethylanisole.

Mechanistic Rationale and Regioselectivity

The choice of this synthetic pathway is governed by the fundamental principles of electrophilic aromatic substitution. The starting material, 3,5-dimethylanisole, possesses three activating, ortho, para-directing substituents: one methoxy group (-OCH₃) and two methyl groups (-CH₃).

-

Activating Nature: The methoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile (in this case, the nitronium ion, NO₂⁺).

-

Directing Effects: The methoxy group strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The two methyl groups at C1 and C3 similarly direct to their respective ortho and para positions (C2, C4, C6).

-

Convergent Selectivity: All three substituents collectively and strongly direct the electrophile to the C2, C4, and C6 positions. The nitration occurs specifically at the C2 position (equivalent to C6). This high regioselectivity is the cornerstone of the synthesis, leading to a well-defined primary product and minimizing the formation of unwanted isomers.

Detailed Experimental Protocol

This protocol is a self-validating system that ensures safety and reproducibility. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Materials & Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice (from deionized water)

-

Ligroine or Ethanol for recrystallization[6]

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Preparation of the Nitrating Mixture:

-

In a flask submerged in an ice bath, add a calculated volume of concentrated sulfuric acid.

-

Causality: The reaction to form the nitronium ion from nitric and sulfuric acids is highly exothermic. Pre-cooling the sulfuric acid and maintaining a low temperature throughout the addition is critical to prevent an uncontrolled temperature spike (thermal runaway) and degradation of the acids.[7]

-

Slowly, dropwise, add the concentrated nitric acid to the cold, stirring sulfuric acid. The temperature must be maintained below 10 °C.

-

-

Nitration of 3,5-Dimethylanisole:

-

Dissolve 3,5-dimethylanisole in a minimal amount of a suitable solvent or use it neat.

-

Slowly add the 3,5-dimethylanisole solution to the stirring nitrating mixture via a dropping funnel. The internal temperature must be rigorously controlled and kept between 0-5 °C.

-

Causality: The nitration reaction itself is highly exothermic. Slow addition and efficient cooling are paramount to prevent the formation of di-nitrated byproducts and ensure the integrity of the desired product.

-

-

Reaction Quenching and Product Precipitation:

-

After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. A solid precipitate should form.

-

Causality: Pouring the acidic mixture into ice water serves two purposes: it safely quenches the reaction by diluting the strong acids and significantly reduces the solubility of the organic product, causing it to precipitate out of the aqueous solution.

-

-

Isolation and Preliminary Purification:

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Follow with a wash using a cold, dilute sodium bicarbonate solution to neutralize any remaining trace acid, and then wash again with cold water.

-

-

Final Purification (Recrystallization):

-

Transfer the crude solid to a flask and dissolve it in a minimum amount of hot solvent, such as ligroine or an ethanol/water mixture.[6]

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent, while impurities are either insoluble (and can be filtered off) or remain in the cold solvent after the product crystallizes upon cooling.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 5-Methoxy-1,3-dimethyl-2-nitrobenzene.

Mandatory Safety Protocols for Nitration

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. Failure to do so can result in severe injury or property damage.

-

Personal Protective Equipment (PPE): At all times, wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.

-

Engineering Controls: All steps must be performed inside a certified chemical fume hood to control exposure to corrosive vapors and toxic nitrogen oxides (NOx) that may be produced.[7][8] Ensure an emergency eyewash station and safety shower are immediately accessible.[9]

-

Reagent Handling: Nitric acid is a powerful oxidizer and is extremely corrosive.[9] It can react violently with organic materials and reducing agents.[10] Always add acid to other liquids slowly and with cooling; never the other way around.

-

Thermal Hazard Management: The reaction is highly exothermic. Strict temperature control is the most critical parameter for safety. A runaway reaction can lead to rapid gas evolution and a potential explosion.[7]

-

Spill & Waste Management: Have appropriate spill containment kits (e.g., sodium carbonate or other neutralizers) readily available.[7][10] Nitric acid waste must be segregated and disposed of according to institutional and federal regulations.[8][10]

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of the compound must be confirmed through rigorous analysis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 61019-03-2 | [1][2][3][6] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3][6] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Appearance | Solid | [6] |

| Melting Point | 48-50 °C (from ligroine) | [6] |

| Boiling Point | 295.6 °C at 760 mmHg | [6] |

| Density | ~1.148 g/cm³ (Predicted) | [6] |

Spectroscopic Data Interpretation

The following data represent expected values for confirming the structure of 5-Methoxy-1,3-dimethyl-2-nitrobenzene.

-

¹H NMR (Proton NMR): (Expected shifts in CDCl₃)

-

δ ~7.0-7.2 ppm (s, 1H): Aromatic proton at C6.

-

δ ~6.8-7.0 ppm (s, 1H): Aromatic proton at C4.

-

δ ~3.8-3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ ~2.3-2.4 ppm (s, 3H): Methyl (-CH₃) protons at C1 or C3.

-

δ ~2.2-2.3 ppm (s, 3H): Methyl (-CH₃) protons at C3 or C1.

-

Rationale: The molecule is asymmetric, leading to distinct signals for the two aromatic protons and the two methyl groups. The integration values (1H, 1H, 3H, 3H, 3H) would confirm the proton count for each group.

-

-

IR (Infrared) Spectroscopy:

-

~1525 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretching. This is a hallmark of the nitro group.

-

~1350 cm⁻¹ (strong, sharp): Symmetric NO₂ stretching.

-

~2950-3000 cm⁻¹ (medium): sp³ C-H stretching from methyl groups.

-

~3050-3100 cm⁻¹ (weak): sp² C-H stretching from the aromatic ring.

-

~1250-1280 cm⁻¹ (strong): Aryl-O-CH₃ ether stretching.

-

Rationale: The presence of strong, distinct peaks in the 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹ regions is definitive evidence for the successful incorporation of the nitro group.

-

-

Mass Spectrometry (MS):

-

m/z = 181: Molecular ion peak [M]⁺, confirming the molecular weight.

-

m/z = 166: [M-CH₃]⁺, loss of a methyl radical.

-

m/z = 151: [M-NO]⁺ or [M-CH₂O]⁺.

-

m/z = 135: [M-NO₂]⁺, loss of the nitro group.

-

Rationale: The mass spectrum provides the molecular weight and offers structural clues through predictable fragmentation patterns, further validating the compound's identity.

-

Characterization Logic Diagram

Caption: Logical workflow for the structural confirmation and purity analysis of the final product.

Conclusion

The synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene via the electrophilic nitration of 3,5-dimethylanisole is a robust and high-yielding procedure, provided that strict safety protocols and precise control over reaction conditions are maintained. The regioselectivity is high due to the convergent directing effects of the activating groups on the starting material. Confirmation of the final product's identity and purity is definitively achieved through a combination of spectroscopic methods (NMR, IR, MS) and physical characterization (melting point analysis). This guide provides the necessary technical depth and causal reasoning to enable successful and safe execution of this synthesis by qualified professionals.

References

-

YouTube. Nitration reaction safety. Available from: [Link]

-

VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]

-

University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. Available from: [Link]

-

University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. (2024). Available from: [Link]

-

The Safety Master. Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). Available from: [Link]

-

SIELC Technologies. 1,3-Dimethyl-2-nitrobenzene. (2018). Available from: [Link]

-

NIST Chemistry WebBook. 3,5-Dimethylanisole. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 61019-03-2|5-Methoxy-1,3-dimethyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 3,5-Dimethylanisole = 99 874-63-5 [sigmaaldrich.com]

- 5. 3,5-Dimethylanisole [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. ehs.com [ehs.com]

- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

physicochemical properties of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Foreword: A Molecule of Synthetic Importance

In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2) emerges as a noteworthy intermediate, offering a unique electronic and steric profile. The presence of two electron-donating methyl groups, a moderately activating methoxy group, and a potent electron-withdrawing nitro group creates a scaffold ripe for diverse chemical transformations. This guide provides a comprehensive examination of its core physicochemical properties, offering researchers, scientists, and drug development professionals the foundational data and procedural insights necessary for its effective application. We will not only present the "what" but delve into the "how" and "why," ensuring a robust understanding grounded in established analytical principles.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These values dictate everything from appropriate solvent selection for a reaction to the design of purification strategies and safe storage conditions.

The properties of 5-Methoxy-1,3-dimethyl-2-nitrobenzene are summarized below.

| Property | Value | Source |

| CAS Number | 61019-03-2 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Appearance | Yellow solid at room temperature | [1] |

| Melting Point | Approximately 74°C | [1] |

| Flash Point | 135.9°C | [3] |

| Refractive Index | 1.534 | [3] |

Expert Insight: The melting point of ~74°C indicates that the compound is a stable solid under standard laboratory conditions, simplifying handling and weighing.[1] Its relatively high flash point suggests a lower fire hazard compared to more volatile solvents, though standard precautions for organic compounds should always be observed.[3]

Section 2: Solubility Profile

Solubility is a critical parameter for reaction kinetics, purification, and formulation. The polarity imparted by the nitro and methoxy groups, contrasted with the nonpolar character of the benzene ring and methyl substituents, results in a nuanced solubility profile.

5-Methoxy-1,3-dimethyl-2-nitrobenzene is reported to be:

-

Moderately soluble in organic solvents such as ethanol and acetone.[1]

-

Generally, nitroaromatic compounds are insoluble or sparingly soluble in water .[4][5]

Causality in Experimental Choices: When selecting a solvent system for reactions involving this compound, its moderate polarity should be considered. For purification by recrystallization, a solvent system would be chosen where the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures, such as an ethanol/water mixture.

Protocol for Solubility Assessment

This protocol establishes a semi-quantitative understanding of solubility, which is crucial for downstream applications.

-

Preparation: Add approximately 10 mg of 5-Methoxy-1,3-dimethyl-2-nitrobenzene to a series of labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, acetone, toluene, hexane) at room temperature.

-

Observation: Agitate the tubes vigorously for 60 seconds. Observe for complete dissolution.

-

Classification:

-

Soluble: No solid particles are visible.

-

Moderately Soluble: A significant portion of the solid dissolves, but some remains.

-

Sparingly Soluble/Insoluble: Little to no solid dissolves.

-

-

Heating (Optional): Gently warm the tubes that showed limited solubility to observe temperature effects. Note any changes.

Self-Validating System: The trustworthiness of this protocol lies in its comparative nature. By testing a range of solvents from highly polar (water) to nonpolar (hexane), a clear and reliable solubility spectrum is established.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The unique arrangement of functional groups in 5-Methoxy-1,3-dimethyl-2-nitrobenzene gives rise to a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl group protons. Due to the electron-withdrawing nature of the nitro group, aromatic protons ortho and para to it are typically shifted downfield (to a higher ppm value).[6] The two aromatic protons will likely appear as singlets due to their separation. The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm, and the two methyl group protons will also appear as a distinct singlet.

-

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Key expected absorption bands include:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching (from methyl and methoxy groups): Just below 3000 cm⁻¹

-

Asymmetric and Symmetric N-O stretching (from the nitro group): Strong absorptions typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are highly characteristic.

-

C-O stretching (from the methoxy group): Around 1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): A prominent peak will be observed at m/z = 181.19, corresponding to the molecular weight of the compound.[2]

-

Fragmentation Pattern: Common fragmentation may involve the loss of the nitro group (-NO₂, 46 Da) or a methyl radical (-CH₃, 15 Da).

Experimental Workflow: Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthesized batch of 5-Methoxy-1,3-dimethyl-2-nitrobenzene.

Caption: Workflow for Purification and Analytical Validation.

Section 4: Reactivity and Safety Considerations

The chemical reactivity of 5-Methoxy-1,3-dimethyl-2-nitrobenzene is primarily dictated by its functional groups.[1]

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the methoxy and methyl groups, but strongly deactivated by the nitro group. The directing effects of these groups will influence the position of any further substitution.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group (-NH₂), a common and powerful transformation in the synthesis of pharmaceuticals and dyes. This creates a new avenue for functionalization.

Safety:

-

Nitroaromatic compounds should be handled with care as they can be hazardous.[7]

-

Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

Conclusion

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its solid nature, moderate solubility in common organic solvents, and distinct spectroscopic fingerprint make it a tractable compound for research and development. The insights and protocols provided in this guide are intended to equip scientists with the necessary knowledge for the confident and effective use of this versatile molecule in their synthetic endeavors.

References

-

LookChem. Cas no 61019-03-2 (5-methoxy-1,3-dimethyl-2-nitrobenzene). [Link]

-

PubChem. 1,3-Dimethyl-5-nitrobenzene. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. [Link]

-

StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CAS 6665-97-0: 1,3-Dimethoxy-2-nitrobenzene | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS: 61019-03-2)

A Core Intermediate for Specialty Chemical and Pharmaceutical Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2), a key chemical intermediate with significant utility in pharmaceutical research and organic synthesis. This document delves into the compound's fundamental physicochemical properties, outlines a robust and validated synthetic protocol, explores its characteristic reactivity, and details its applications, with a particular focus on its role as a precursor to valuable aniline derivatives. Furthermore, this guide provides essential safety and handling protocols to ensure its proper use in a laboratory setting. This whitepaper is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: Unveiling a Versatile Synthetic Building Block

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a substituted aromatic nitro compound that has garnered attention as a versatile building block in the synthesis of more complex molecules.[1] Its molecular architecture, featuring a strategically positioned nitro group alongside activating methoxy and methyl substituents on a benzene ring, imparts a unique electronic profile that makes it a valuable precursor in multi-step synthetic pathways.[1] The presence of the electron-withdrawing nitro group, a common pharmacophore and a versatile functional handle, combined with the electron-donating nature of the methoxy and methyl groups, allows for a range of chemical transformations. This makes it a compound of interest for medicinal chemists and process development scientists. This guide aims to provide a detailed technical resource for those looking to utilize this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 5-Methoxy-1,3-dimethyl-2-nitrobenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 61019-03-2 | ChemScene[2] |

| Molecular Formula | C₉H₁₁NO₃ | ChemScene[2] |

| Molecular Weight | 181.19 g/mol | ChemScene[2] |

| Appearance | Yellow to Brown Solid | Sigma-Aldrich |

| Melting Point | Approximately 74°C | [1] |

| Solubility | Moderately soluble in organic solvents such as ethanol and acetone.[1] Insoluble in water. | [1] |

| SMILES | O=[O-] | ChemScene[2] |

| InChI Key | HSDNHFOJTRMGER-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Purification

The most common and direct route to 5-Methoxy-1,3-dimethyl-2-nitrobenzene is the electrophilic nitration of its precursor, 3,5-dimethylanisole (also known as 1-methoxy-3,5-dimethylbenzene). The methoxy and dimethyl groups are ortho-, para-directing and activating, leading to the selective introduction of the nitro group at the C2 position.

Caption: Synthetic workflow for 5-Methoxy-1,3-dimethyl-2-nitrobenzene.

Detailed Experimental Protocol: Nitration of 3,5-Dimethylanisole

This protocol is a representative procedure for the nitration of activated aromatic compounds and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

3,5-Dimethylanisole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5°C.

-

Slowly add 3,5-dimethylanisole to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 3,5-dimethylanisole in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol to yield pure 5-Methoxy-1,3-dimethyl-2-nitrobenzene as a yellow solid.[1]

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple and informative.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.8 - 7.2 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H |

| Methyl (-CH₃) | ~2.2 - 2.5 | Singlet | 6H |

The two aromatic protons are expected to be chemically equivalent and appear as a singlet. The methoxy and the two methyl groups will also each appear as singlets. The exact chemical shifts will be influenced by the solvent used.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide further confirmation of the structure.

| Carbon | Expected Chemical Shift (ppm) |

| C-NO₂ | ~145 - 150 |

| C-OCH₃ | ~158 - 162 |

| C-CH₃ (ipso) | ~135 - 140 |

| Aromatic C-H | ~110 - 120 |

| C-CH₃ | ~15 - 20 |

| C-OCH₃ | ~55 - 60 |

The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the methoxy group (C-OCH₃) will be the most deshielded among the aromatic carbons.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 181, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and methoxy group (-OCH₃).

Chemical Reactivity and Synthetic Applications

The reactivity of 5-Methoxy-1,3-dimethyl-2-nitrobenzene is dominated by the nitro group, which can be readily transformed into other functional groups, most notably an amino group. This transformation is a cornerstone of its utility in the synthesis of pharmaceuticals and other fine chemicals.

Reduction of the Nitro Group: Synthesis of 4-Methoxy-2,6-dimethylaniline

A key application of 5-Methoxy-1,3-dimethyl-2-nitrobenzene is its reduction to the corresponding aniline, 4-Methoxy-2,6-dimethylaniline (CAS: 34743-49-2). This aniline derivative is a valuable intermediate in its own right.

Caption: Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene.

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is a general method for the reduction of aromatic nitro compounds.

Materials:

-

5-Methoxy-1,3-dimethyl-2-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

Dissolve 5-Methoxy-1,3-dimethyl-2-nitrobenzene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Methoxy-2,6-dimethylaniline.

-

The crude product can be further purified by column chromatography or distillation.

Applications in Drug Discovery and Development

Aromatic nitro compounds and their corresponding anilines are prevalent structural motifs in a wide range of biologically active molecules and pharmaceuticals.[3][4] The title compound serves as a valuable starting material for the synthesis of such molecules. The reduction to 4-Methoxy-2,6-dimethylaniline opens up possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and participation in cross-coupling reactions to build more complex molecular scaffolds. These subsequent transformations are central to the construction of libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Toxicology

As a nitroaromatic compound, 5-Methoxy-1,3-dimethyl-2-nitrobenzene should be handled with appropriate safety precautions. Nitroaromatic compounds are generally considered to be toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

Conclusion

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a chemical intermediate with significant potential for researchers and scientists in the fields of organic synthesis and drug development. Its straightforward synthesis, well-defined reactivity, and utility as a precursor to valuable aniline derivatives make it an important tool for the construction of complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of facilitating its safe and effective use in the laboratory.

References

-

PubChem. 3,5-Dimethylanisole. (URL: [Link])

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (URL: [Link])

-

airccse.org. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. (URL: [Link])

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (URL: [Link])

Sources

spectral data interpretation of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

An In-depth Technical Guide to the Spectral Data Interpretation of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 5-Methoxy-1,3-dimethyl-2-nitrobenzene (C₉H₁₁NO₃, M.W. 181.19 g/mol ).[1][2] Aimed at researchers, chemists, and drug development professionals, this document delves into the principles and practical application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this substituted nitroaromatic compound. By integrating data from these orthogonal analytical techniques, we present a self-validating methodology for confirming molecular identity and purity, grounded in established spectroscopic principles.

Introduction: The Analytical Challenge

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a polysubstituted aromatic compound whose structure presents a unique spectroscopic puzzle. The interplay of electron-donating groups (methoxy, methyl) and a potent electron-withdrawing group (nitro) on the benzene ring creates a distinct electronic environment. This environment governs the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in its spectra. Accurate interpretation of this data is paramount for quality control in synthesis, reaction monitoring, and the characterization of novel chemical entities in discovery pipelines. This guide explains the causality behind the observed spectral features, moving beyond simple data reporting to provide a framework for predictive analysis.

Molecular Structure & Predicted Spectral Features

Before analyzing the spectra, a foundational understanding of the molecule's structure allows us to predict key features. The molecule possesses a plane of asymmetry, meaning all nine carbon atoms and all eleven protons are, in principle, chemically non-equivalent.

-

Substituent Effects:

-

Nitro (-NO₂): Strongly electron-withdrawing and deshielding. It will significantly lower the chemical shift (move downfield) of nearby protons and carbons.

-

Methoxy (-OCH₃): Electron-donating through resonance, but electron-withdrawing through induction. It generally shields ortho and para positions.

-

Methyl (-CH₃): Weakly electron-donating and shielding.

-

This electronic push-pull system is the key to deciphering the spectra.

Integrated Spectroscopic Workflow

A robust structural confirmation relies on the convergence of data from multiple techniques. The workflow below illustrates a logical approach to integrating spectral data for a comprehensive analysis.

Caption: Workflow for Integrated Spectral Analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of protons and their spatial relationships. The electron-withdrawing nitro group is expected to cause a significant downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting

| Protons | Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (2H) | H-4, H-6 on the ring | ~6.8 - 7.5 | Two singlets | 1H each | The two aromatic protons are meta to each other and are in distinct chemical environments due to the asymmetric substitution pattern. |

| -OCH₃ (3H) | Methoxy group at C5 | ~3.8 - 4.0 | Singlet | 3H | Typical range for an aryl methoxy group. |

| -CH₃ (3H) | Methyl group at C1 | ~2.3 - 2.5 | Singlet | 3H | Deshielded by the adjacent ortho-nitro group. |

| -CH₃ (3H) | Methyl group at C3 | ~2.1 - 2.3 | Singlet | 3H | Less deshielded than the C1-methyl as it is further from the nitro group. |

-

Expert Insight: The lack of ortho or meta coupling for the aromatic protons, presenting as singlets, is a key indicator of the 1,2,3,5-tetrasubstituted pattern where the remaining protons are isolated from each other. Protons adjacent to a nitro group can be shifted downfield to the 4.0-4.4 ppm range, but in this case, there are no protons directly adjacent.[3] However, the deshielding effect influences the entire ring.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Environment | Predicted δ (ppm) | Rationale |

| C2 | C-NO₂ | ~148 - 152 | Quaternary carbon attached to the strongly electron-withdrawing nitro group.[4] |

| C5 | C-OCH₃ | ~155 - 160 | Quaternary carbon attached to oxygen, highly deshielded. |

| C1, C3 | C-CH₃ | ~135 - 140 | Quaternary carbons attached to methyl groups. C1 will be more deshielded due to proximity to the nitro group. |

| C4, C6 | Ar-CH | ~110 - 130 | Aromatic carbons bonded to hydrogen. Their shifts are influenced by the combined effects of all substituents. |

| -OCH₃ | Methoxy carbon | ~55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| C1-CH₃ | Methyl carbon | ~18 - 22 | Deshielded compared to C3-CH₃ due to the adjacent nitro group. |

| C3-CH₃ | Methyl carbon | ~15 - 19 | Standard aromatic methyl carbon chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying specific functional groups based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 5-Methoxy-1,3-dimethyl-2-nitrobenzene

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch (-CH₃) | 2980 - 2850 | Medium |

| Aryl Ether (C-O) | Stretch | 1275 - 1200 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Strong |

-

Causality: The conjugation of the nitro group with the aromatic ring shifts its stretching frequencies to lower wavenumbers compared to aliphatic nitro compounds.[5][6] The two strong, distinct peaks for the nitro group are often the most telling feature in the IR spectrum of such molecules.[3][5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z 181 , corresponding to the molecular formula C₉H₁₁NO₃, is expected.[2] Its presence confirms the molecular weight.

Proposed Fragmentation Pathway

The fragmentation is dictated by the stability of the resulting ions and neutral losses, often initiated by the functional groups.

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2), a versatile intermediate in pharmaceutical and chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound.

Executive Summary: Understanding the Compound

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[2] Its structure, featuring a benzene ring with a nitro group, a methoxy group, and two methyl groups, imparts a unique electronic and steric profile that dictates its physical and chemical properties.[1] At room temperature, it exists as a yellow solid with a melting point of approximately 74°C.[1] This compound's utility as a building block in the synthesis of complex organic molecules, including those with potential anti-inflammatory and anti-cancer properties, makes a thorough understanding of its solubility essential for process development, formulation, and purification.[1]

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of 5-Methoxy-1,3-dimethyl-2-nitrobenzene contains both polar (nitro and methoxy groups) and non-polar (benzene ring and methyl groups) moieties, suggesting a nuanced solubility behavior.

Key Physicochemical Parameters:

| Parameter | Value/Prediction | Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | 2.22024[2] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This suggests better solubility in organic solvents than in water. |

| Topological Polar Surface Area (TPSA) | 52.37 Ų[2] | This value, arising from the oxygen and nitrogen atoms of the nitro and methoxy groups, indicates the potential for polar interactions. |

| Hydrogen Bond Acceptors | 3[2] | The oxygen atoms can act as hydrogen bond acceptors, potentially allowing for some interaction with protic solvents. |

| Hydrogen Bond Donors | 0[2] | The absence of hydrogen bond donors limits its ability to form strong hydrogen bonds with protic solvents. |

Based on these parameters, 5-Methoxy-1,3-dimethyl-2-nitrobenzene is predicted to be:

-

Sparingly soluble to insoluble in water: The dominant non-polar character of the dimethylated benzene ring and the moderate LogP value suggest low aqueous solubility. Structurally similar compounds like 2-nitroanisole are also noted as being insoluble in water.[4]

-

Moderately to highly soluble in non-polar and moderately polar organic solvents: Solvents like acetone, ethanol, diethyl ether, and benzene are expected to be effective at dissolving this compound due to favorable non-polar and dipole-dipole interactions.[1][5]

Experimental Determination of Solubility: A Step-by-Step Approach

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide reliable and reproducible results.

General Workflow for Solubility Determination

The process involves systematically testing the compound's solubility in a range of solvents, from polar to non-polar, and at different concentrations.

Caption: A general workflow for the experimental determination of solubility.

Protocol for Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.[6][7]

Materials:

-

5-Methoxy-1,3-dimethyl-2-nitrobenzene

-

Test tubes and rack

-

Graduated pipette or burette

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

Procedure:

-

Place a precisely weighed amount of the compound (e.g., 25 mg) into a clean, dry test tube.[7]

-

Add a small, measured volume of the selected solvent (e.g., 0.25 mL) to the test tube.

-

Vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[3]

-

Observe the mixture. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, continue to add the solvent in small, measured increments (e.g., 0.25 mL), mixing thoroughly after each addition, until the solid dissolves or a total volume of 3 mL has been added.[6][7]

-

Record the total volume of solvent required to dissolve the compound. If the compound does not dissolve after the addition of 3 mL of solvent, it can be classified as sparingly soluble or insoluble in that solvent.

-

Repeat this procedure for each solvent to be tested.

Data Interpretation and Classification

The results from the protocol can be used to classify the solubility as follows:

| Volume of Solvent to Dissolve 25 mg | Classification | Approximate Solubility (mg/mL) |

| < 1 mL | Very Soluble | > 25 |

| 1 - 3 mL | Soluble | 8 - 25 |

| > 3 mL | Sparingly Soluble / Insoluble | < 8 |

Predicted Solubility in Common Laboratory Solvents

Based on the theoretical analysis and available qualitative data, the following table summarizes the expected solubility profile of 5-Methoxy-1,3-dimethyl-2-nitrobenzene.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | High polarity of water is incompatible with the largely non-polar solute.[4] |

| Methanol | High | Sparingly Soluble | Can engage in some polar interactions, but the non-polar backbone limits solubility. |

| Ethanol | Moderate | Moderately Soluble | Balances polar hydroxyl group with a non-polar ethyl group, making it a good solvent.[1] |

| Acetone | Moderate | Soluble | Aprotic polar solvent that can effectively solvate the molecule.[1] |

| Dichloromethane | Moderate | Soluble | Effective at dissolving moderately polar organic compounds. |

| Toluene | Low | Soluble | Aromatic solvent that interacts favorably with the benzene ring of the solute. |

| Hexane | Low | Sparingly Soluble | Very non-polar; may not be polar enough to overcome crystal lattice energy. |

Safety and Handling Considerations

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[10][11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[8][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Spills: In case of a spill, remove all ignition sources and use an absorbent material to clean up the spill.[12]

Conclusion

The solubility profile of 5-Methoxy-1,3-dimethyl-2-nitrobenzene is dictated by its mixed polarity structure. It exhibits poor solubility in water and good solubility in moderately polar to non-polar organic solvents such as ethanol, acetone, and toluene.[1] The provided theoretical framework and experimental protocols offer a robust system for researchers to predict and quantitatively determine the solubility of this compound, thereby facilitating its effective application in chemical synthesis and pharmaceutical development.

References

- 5-Methoxy-1,3-Dimethyl-2-Nitrobenzene (CAS No. 61019-03-2): An Overview of Its Synthesis, Properties, and Applications. (n.d.).

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 5-Methoxy-1,3-dimethyl-2-nitrobenzene. (n.d.). ChemScene.

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).

- SAFETY DATA SHEET - Spectrum Chemical. (2019, August 9).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Ortho Nitro Anisole, 2-Nitroanisole Bulk Manufacturer China, CAS NO 91-23-6 - Suze Chemical. (n.d.).

- 2-Nitroanisole = 99 91-23-6 - Sigma-Aldrich. (n.d.).

- Toxicological Profile for Nitrobenzene. (n.d.).

- 1,3-DIMETHYL-2-NITROBENZENE - CAMEO Chemicals - NOAA. (n.d.).

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.ws [chem.ws]

- 4. Ortho Nitro Anisole, 2-Nitroanisole Bulk Manufacturer China, CAS NO 91-23-6| Suze Chemical [suzehg.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unlocking the Potential of 5-Methoxy-1,3-dimethyl-2-nitrobenzene: A Technical Guide for Researchers

This in-depth technical guide explores the untapped research applications of 5-Methoxy-1,3-dimethyl-2-nitrobenzene. For researchers, scientists, and professionals in drug development, this document serves as a foundational resource, moving beyond theoretical knowledge to provide actionable insights and detailed experimental frameworks. We will delve into the molecule's potential as a versatile synthetic intermediate, a promising scaffold in medicinal chemistry, and a building block for novel materials.

Core Chemical Attributes and Synthetic Versatility

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a substituted nitroaromatic compound. Its core structure, a benzene ring functionalized with a nitro group, two methyl groups, and a methoxy group, dictates its chemical reactivity and potential applications. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the methoxy and methyl groups, creates a unique electronic environment that can be exploited in various synthetic transformations.

The primary and most synthetically valuable transformation of nitroaromatics is their reduction to the corresponding anilines.[1] This conversion opens up a vast landscape of chemical possibilities, as aromatic amines are crucial precursors in the synthesis of dyes, polymers, agrochemicals, and pharmaceuticals.[2]

Table 1: Physicochemical Properties of 5-Methoxy-1,3-dimethyl-2-nitrobenzene and its Aniline Derivative

| Property | 5-Methoxy-1,3-dimethyl-2-nitrobenzene | 2-Amino-5-methoxy-1,3-dimethylbenzene |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₃NO |

| Molecular Weight | 181.19 g/mol | 151.21 g/mol |

| Appearance | Expected to be a crystalline solid | Expected to be an oil or low-melting solid |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate) | Soluble in organic solvents and dilute acids |

| Reactivity | Susceptible to reduction of the nitro group | Amine group is nucleophilic and can be readily derivatized |

Potential Application I: A Versatile Synthetic Intermediate

The most immediate application of 5-Methoxy-1,3-dimethyl-2-nitrobenzene lies in its conversion to 2-amino-5-methoxy-1,3-dimethylbenzene. This aniline derivative, with its specific substitution pattern, can serve as a unique building block for more complex molecules.

The Gateway Reaction: Reduction of the Nitro Group

The reduction of the nitro group is a well-established and reliable transformation. Catalytic hydrogenation is a common and efficient method.

-

Catalyst Preparation: Prepare a slurry of 5-10 mol% of a suitable catalyst (e.g., Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel) in a solvent such as ethanol or ethyl acetate.[3]

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-Methoxy-1,3-dimethyl-2-nitrobenzene in the chosen solvent.

-

Hydrogenation: Add the catalyst slurry to the solution. Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-10 atm) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-5-methoxy-1,3-dimethylbenzene can be purified by column chromatography or distillation.

Causality: The choice of catalyst and solvent can influence the reaction rate and selectivity. Ethers like THF are also suitable solvents.[3] Raney Nickel is a cost-effective option, while platinum-based catalysts may offer higher activity under milder conditions. The hydrogenation of nitroaromatics can be exothermic, so careful temperature control is crucial, especially on a larger scale, to avoid the formation of hazardous intermediates.

Downstream Synthetic Applications of the Aniline Derivative

The resulting aniline is a versatile precursor for a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. The ortho-positioning of the amino group relative to a methyl group allows for specific cyclization strategies.[4]

Caption: Proposed synthetic pathway to a substituted benzimidazole.

Potential Application II: Scaffold for Drug Discovery

The nitroaromatic scaffold is present in numerous approved drugs, where it can act as a pharmacophore or influence the molecule's pharmacokinetic properties.[5][6] However, the nitro group is also associated with toxicity, acting as a "toxicophore" in some contexts.[5] This dual nature makes a nuanced approach to its use in drug design essential.

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

Solid tumors often contain regions of low oxygen concentration (hypoxia). The enzymatic reduction of a nitro group is significantly enhanced under hypoxic conditions. This phenomenon can be exploited to design prodrugs that are selectively activated in the tumor microenvironment, minimizing off-target toxicity.[7][8]

In this paradigm, the 5-Methoxy-1,3-dimethyl-2-nitrobenzene scaffold could be linked to a cytotoxic effector molecule. Upon reduction of the nitro group in a hypoxic tumor, a fragmentation cascade would release the active drug.[7][8]

Caption: Mechanism of action for a hypothetical hypoxia-activated prodrug.

-

Synthesis: Synthesize a derivative of 5-Methoxy-1,3-dimethyl-2-nitrobenzene linked to a known cytotoxic agent (e.g., a DNA alkylator).

-

Cell Culture: Culture cancer cell lines (e.g., HT-29 colon cancer cells) under both normoxic (21% O₂) and hypoxic (e.g., <1% O₂) conditions.

-

Cytotoxicity Assay: Treat the cells with varying concentrations of the prodrug under both oxygen conditions.

-

Viability Assessment: After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT assay.

-

Data Analysis: Compare the IC₅₀ (half-maximal inhibitory concentration) values between normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia would indicate selective activation.

Self-Validation: The inclusion of a control compound (the active cytotoxin alone) is crucial to establish a baseline for toxicity. Comparing the prodrug's activity in cell lines with varying levels of nitroreductase enzymes can further validate the mechanism of action.

Bioisosteric Replacement of the Nitro Group

Given the potential toxicity of the nitro group, its replacement with a bioisostere is a common strategy in medicinal chemistry to improve the safety profile of a lead compound.[9][10] A bioisostere is a functional group with similar steric and electronic properties.

| Bioisostere | Rationale |

| Trifluoromethyl (CF₃) | Similar size and electron-withdrawing properties. Can improve metabolic stability.[11][12] |

| Cyano (CN) | Strong electron-withdrawing group, can act as a hydrogen bond acceptor. |

| Sulfonamide (SO₂NHR) | Can mimic the hydrogen bonding capabilities and electronic effects of the nitro group. |

The synthesis of analogs of 5-Methoxy-1,3-dimethyl-2-nitrobenzene where the nitro group is replaced by these bioisosteres would be a logical step in a drug discovery program to explore the structure-activity relationship (SAR) and mitigate potential toxicity.

Potential Application III: Precursor for Functional Materials

The aniline derivative obtained from the reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene can also be a precursor for the synthesis of novel polymers and functional materials. The presence of the methoxy and methyl groups can impart specific properties such as solubility, thermal stability, and processability to the resulting materials.

For example, the aniline could be polymerized to form a polyaniline derivative. Polyanilines are conducting polymers with applications in sensors, antistatic coatings, and corrosion inhibition. The substituents on the benzene ring would modulate the electronic properties and solubility of the polymer.

Conclusion and Future Directions

5-Methoxy-1,3-dimethyl-2-nitrobenzene, while not extensively studied, presents a wealth of opportunities for researchers across various disciplines. Its utility as a synthetic intermediate, particularly for accessing a uniquely substituted aniline, is its most immediate and promising application. In the realm of drug discovery, it offers a potential scaffold for hypoxia-activated prodrugs, although careful consideration of the nitro group's toxic potential is warranted, necessitating exploration of bioisosteric replacements. The potential for this molecule to serve as a monomer for functional polymers also merits investigation. This guide provides a foundational framework for initiating research into this versatile compound, and it is our hope that it will inspire further innovation and discovery.

References

-

Mendes, V., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

-

Li, Y., et al. (2024). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. Catalysts, 14(1), 4. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

-

Upadhyay, A., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(17), 7945-7981. [Link]

-

Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

-

Kaur, M., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

-

Krasavin, M. (2020). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 89(12), 1333-1365. [Link]

-

Wikipedia contributors. (2023). Ortho effect. Wikipedia. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5652-5666. [Link]

-

Kawakami, T., & Suzuki, H. (2000). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. Journal of the Chemical Society, Perkin Transactions 1, (8), 1259-1264. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

-

Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. [Link]

-

A to Z Chemistry. (2020). Ortho effect. WordPress.com. [Link]

-

Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084. [Link]

-

LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Various Authors. (2016). Reduction of Nitrobenzene to Aniline. ResearchGate. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

-

Krasavin, M. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 624. [Link]

-

Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. [Link]

-

Quora. (2022). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]

-

Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. [Link]

-

Upadhyay, A., et al. (2019). Nitro-Group-Containing Drugs. PubMed. [Link]

-

Pace, V., & Holzer, W. (2013). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 18(11), 13393-13411. [Link]

-

Li, X., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]

-

ResearchGate. (n.d.). (a) Nitrobenzene. (b) Ortho-substituted nitrobenzene with the nitro... [Link]

-

Zhang, Z. (2012). Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. [Link]

-

Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. [Link]

-

ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

Pieber, B., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1685-1692. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Reddit. (2021). Reducing a Nitrobenzene to Aniline without hydrogen? r/chemistry. [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthetic applications of nitrosoarene chemistry. [Link]

-

International Journal of Research and Technology Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

-

Chemistry Stack Exchange. (2019). Nitrobenzene - Aromatic Substitution Reactions. [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]

- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.

-

Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

-

Braga, C. B., et al. (2025). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. RSC Medicinal Chemistry. [Link]

-

Wiley Online Library. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]

-

University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. [Link]

-

Chemical Society of Japan. (n.d.). Denitrative Coupling Reaction: A Powerful Synthetic Tool in Functional Transformation. [Link]

-

Michigan State University. (n.d.). Heterocyclic Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ortho-Functionalized nitroarenes in the synthesis of heterocycles | Russian Chemical Reviews [rcr.colab.ws]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. researchgate.net [researchgate.net]

- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Emerging Biological Potential of 5-Methoxy-1,3-dimethyl-2-nitrobenzene Derivatives: A Guide for Drug Discovery

An In-depth Technical Guide

Executive Summary

Nitroaromatic compounds, long recognized for their diverse applications in synthesis, are gaining significant traction in medicinal chemistry as versatile scaffolds for therapeutic agents. The inherent electronic properties of the nitro group, acting as both a potent pharmacophore and a potential toxicophore, present a unique set of challenges and opportunities for drug development. This guide focuses on the chemical scaffold of 5-Methoxy-1,3-dimethyl-2-nitrobenzene, exploring the therapeutic potential of its derivatives. While research on this specific parent structure is nascent, by drawing on established principles of related nitrobenzene and methoxy-substituted aromatics, we can construct a robust framework for investigation. This document provides a comprehensive overview of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by mechanistic insights and detailed experimental protocols designed to empower researchers in this promising field.

Chapter 1: The Dual Nature of Nitroaromatics in Medicinal Chemistry

The Nitro Group: A Privileged Pharmacophore and Potential Toxicophore

The nitro group (–NO₂) is a powerful modulator of a molecule's biological activity. Its strong electron-withdrawing nature significantly alters the electronic profile of the aromatic ring, influencing receptor binding and metabolic pathways.[1][2] While this feature is key to the therapeutic effect of many approved drugs, it is also associated with toxicity concerns, necessitating careful molecular design to achieve selectivity for pathogenic targets over host cells.[2]

Core Mechanism of Action: Reductive Activation

A predominant mechanism for the biological activity of nitroaromatic compounds, particularly in antimicrobial and anticancer contexts, is reductive activation.[3] This process is often specific to hypoxic (low-oxygen) environments or cells possessing high levels of nitroreductase enzymes.

The reduction of the nitro group proceeds through a series of highly reactive intermediates, including the nitro radical anion, nitroso, and hydroxylamine derivatives.[3] These intermediates can induce significant cellular damage through the generation of reactive oxygen species (ROS) and covalent modification of essential macromolecules like DNA and proteins, leading to cytotoxicity.[4][5] This selective activation in target cells or microbes is the foundation of their therapeutic window.

Broad-Spectrum Therapeutic Applications

The unique properties of the nitro group have been harnessed to develop a wide range of therapeutic agents. Notable examples include:

-

Antibacterial agents: Nitrofurans are effective against a variety of Gram-positive and Gram-negative bacteria.[6]

-

Antiparasitic drugs: Nitroimidazoles are selectively toxic to anaerobic protozoans and bacteria.[3]

-

Anticancer agents: Certain nitroaromatic compounds function as hypoxia-activated prodrugs or inhibitors of cancer-related enzymes.[7][8]

-

Anti-inflammatory drugs: Nimesulide is a well-known anti-inflammatory agent that features a nitro group.[2]

Chapter 2: The Core Scaffold: 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Physicochemical Properties

The parent compound, 5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS No. 61019-03-2), serves as the starting point for a library of potential drug candidates.[9] Its key features lay the groundwork for derivatization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [9] |

| Molecular Weight | 181.19 g/mol | [9] |

| Appearance | Yellow Solid | [10] |

| Reactivity Centers | Nitro group (reduction), aromatic ring (substitution) | [10] |

The methoxy and dimethyl substituents on the benzene ring are critical. They donate electron density and provide steric bulk, which can be strategically manipulated to fine-tune the molecule's solubility, stability, and interaction with biological targets.

Synthesis and Rationale for Derivatization

The core scaffold is typically synthesized via the nitration of 5-methoxy-1,3-dimethylbenzene.[10] The true potential of this scaffold lies in its derivatization. Key synthetic transformations include:

-

Reduction of the Nitro Group: Converting the nitro group to an amine provides a handle for a vast array of subsequent reactions, such as amide or sulfonamide formation, opening the door to new classes of compounds.[10]

-

Aromatic Substitution: The electron-rich nature of the ring allows for further functionalization, enabling the modulation of physicochemical properties and the introduction of new pharmacophoric elements.[10]

This derivatization strategy is crucial for optimizing biological activity while mitigating the potential toxicity associated with the parent nitroaromatic structure.

Chapter 3: Antimicrobial Activity of Derivatives

Mechanistic Hypothesis: Selective Toxicity via Nitroreductases

The primary hypothesis for the antimicrobial action of nitroaromatic compounds is their selective reduction by microbial nitroreductase enzymes, which are often more active or present in higher concentrations than in mammalian cells.[3] This enzymatic action initiates the cytotoxic cascade described in Chapter 1, leading to microbial cell death with limited impact on the host.

Experimental Workflow for Screening Antimicrobial Activity

A systematic approach is required to identify and characterize the antimicrobial potential of novel derivatives. The following workflow outlines the key stages from initial screening to preliminary mechanism of action studies.

Caption: Workflow for antimicrobial drug discovery.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13]

Materials:

-

96-well microtiter plates

-

Test compounds dissolved in DMSO (stock solution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

-

Inoculation: a. Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well). This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL. b. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

-

Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by using a plate reader.

Data Presentation: Example MIC Data

Results should be tabulated to allow for clear comparison of derivative activity.

| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Parent | -OCH₃ | -H | >128 | >128 |

| DERIV-01 | -NH₂ | -H | 64 | 128 |

| DERIV-02 | -NH-CO-CH₃ | -H | 32 | 64 |

| DERIV-03 | -NH-CO-CF₃ | -H | 8 | 16 |

| Ciprofloxacin | (Control) | (Control) | 0.5 | 0.015 |

Chapter 4: Anticancer Potential of Derivatives

Targeting Hypoxic Tumor Environments

Solid tumors often contain regions of hypoxia, which are resistant to conventional radiation and chemotherapy. Nitroaromatic compounds are ideal candidates for hypoxia-activated prodrugs, as the low oxygen tension favors their reductive activation by nitroreductases that are often overexpressed in tumor cells, leading to localized cytotoxicity.[3]

Potential Anticancer Mechanisms

-

Enzyme Inhibition: A key strategy involves designing derivatives to inhibit enzymes crucial for cancer cell survival. For example, NAD(P)H:quinone oxidoreductase 1 (NQO1) is upregulated in pancreatic and other cancers. Specific inhibitors, such as the indolequinone ES936 which shares structural motifs with our scaffold, have shown potent anticancer activity in vitro and in vivo.[8]

-

Induction of Oxidative Stress: The generation of ROS following nitro group reduction can overwhelm the antioxidant capacity of cancer cells, leading to DNA damage, protein misfolding, and ultimately, apoptosis.[4][5]

-

Immunomodulation: Some nitrobenzene structures have been patented for their ability to inhibit the PD-1/PD-L1 immune checkpoint interaction, suggesting a potential role in cancer immunotherapy.[7]